1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with an isopropyl group at the first position, a phenyl group at the second position, and a thione group at the fourth position. The tetrahydroquinazoline ring system is partially saturated, which imparts specific chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and isopropylamine in the presence of a suitable catalyst can lead to the formation of the desired quinazoline derivative. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Industrial production may also involve advanced techniques such as flow chemistry to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinazoline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves interactions with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other quinazoline derivatives:
1-Phenyl-2-propyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Similar structure but with different substituents, leading to variations in chemical and biological properties.
2-Phenyl-4(3H)-quinazolinone: Lacks the isopropyl group and thione group, resulting in different reactivity and applications.
4-Aminoquinazoline: Contains an amino group instead of a thione group, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-12(2)19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPVGDDXCJKAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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